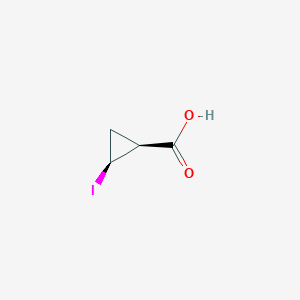

cis-2-Iodocyclopropanecarboxylic acid

Descripción

cis-2-Iodocyclopropanecarboxylic acid (CAS 122676-92-0) is a cyclopropane derivative characterized by an iodine substituent at the cis-2 position and a carboxylic acid functional group. Its molecular formula is C₄H₅IO₂, with a molecular weight of 211.99 g/mol . Key physical properties include a melting point of 74°C and a predicted boiling point of 293.9 ± 33.0°C, with a high density of 2.30 g/cm³ due to the iodine atom’s mass . The iodine substituent imparts unique reactivity, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and halogen-exchange processes.

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S)-2-iodocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDDIEQQVGNSGM-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation of Cyclopropanecarboxylic Acid Derivatives

A common approach to obtain cis-2-iodocyclopropanecarboxylic acid involves halogenation of cyclopropanecarboxylate esters or derivatives, followed by functional group manipulation to achieve the cis configuration.

- Starting from ethyl cyclopropanecarboxylate derivatives, sodium iodide in acetic acid at elevated temperatures (around 70 °C) promotes iodination with high yield (approximately 86%) to give the iodocyclopropanecarboxylate intermediate.

- Subsequent reduction and oxidation steps (e.g., DIBAL-H reduction at -78 °C, followed by PDC oxidation at room temperature) refine the intermediate to the desired acid form with yields exceeding 88% and 95%, respectively.

Conversion of Esters to Acids

- The iodinated ester is converted to the corresponding acid by treatment with thionyl chloride and catalytic DMF under reflux conditions (~50 °C), which facilitates the formation of the acid chloride intermediate that hydrolyzes to the acid.

- This method ensures retention of the cis stereochemistry and high purity of the acid product.

Cyclopropanation via Zinc-Mediated Reactions

An alternative synthetic route involves the cyclopropanation of dibromopropionic acid derivatives:

- Zinc dust is activated in a solvent under nitrogen atmosphere with acetyl chloride or cuprous chloride at temperatures between 0–60 °C.

- 2,3-Dibromopropionic acid or its derivatives are then added dropwise at 10–100 °C, followed by reflux for 2–6 hours to form cyclopropanecarboxylic acid intermediates.

- This method can be coupled with the addition of methylene triphenylphosphonium salts to facilitate ring closure, condensing multiple steps into a streamlined process, reducing time and cost.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination of ethyl ester | NaI, AcOH | 70 °C | 12 h | 86 | Formation of cis-2-iodocyclopropanecarboxylate |

| Reduction | DIBAL-H (2 equiv) | -78 °C | 1 h | 88 | Converts ester to aldehyde intermediate |

| Oxidation | PDC, DMF | 25 °C | 24 h | 95 | Aldehyde to acid conversion |

| Acid formation | SOCl2, EtOH, DMF (catalytic) | Reflux ~50 °C | 1–2 h | 70 | Conversion of ester to acid |

| Cyclopropanation (alternative) | Zn, acetyl chloride, 2,3-dibromopropionic acid | 0–100 °C | 2–6 h | Variable | One-pot method for cyclopropanecarboxylic acid |

- The iodination step using sodium iodide in acetic acid is highly efficient and preserves the cis stereochemistry, which is crucial for downstream applications requiring stereospecificity.

- Reduction and oxidation steps are carefully controlled at low temperatures to avoid elimination side reactions and maintain the integrity of the cyclopropane ring.

- The use of thionyl chloride with catalytic DMF is a classical and reliable method to convert esters to carboxylic acids, providing good yields while maintaining stereochemical purity.

- The zinc-mediated cyclopropanation route is notable for its operational simplicity and cost-effectiveness by combining multiple steps into one reaction sequence, which is advantageous for scale-up and industrial applications.

- Literature patents and academic theses emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry to maximize yield and stereochemical control.

The preparation of this compound is well-established through halogenation of cyclopropanecarboxylate esters followed by reduction, oxidation, and acid formation steps, or alternatively via zinc-mediated cyclopropanation of dibromopropionic acid derivatives. Each method offers advantages in terms of yield, stereochemical control, and scalability. The iodination in acetic acid and subsequent transformations provide high yields and stereospecificity, while the zinc-mediated cyclopropanation offers a streamlined synthetic route suitable for larger-scale synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Iodo Group

The iodine atom in cis-2-iodocyclopropanecarboxylic acid serves as a leaving group in metal-mediated cross-coupling reactions. For example:

-

Nickel-Catalyzed Coupling : The iodo group participates in reductive cross-couplings with aryl halides under nickel catalysis, forming arylcyclopropane derivatives .

Table 1: Zincocyclopropanation Optimization

| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Allylic alcohol | EtZnI | 0 → 25 | 24 | 85 |

| PMB-protected | EtZnI | 25 | 48 | 72 |

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective opening under acidic or nucleophilic conditions:

-

Acid-Catalyzed Hydrolysis : Reacts with aqueous H₂SO₄ to form a diol via protonation at the less substituted carbon, followed by nucleophilic attack .

-

Base-Mediated Elimination : Treatment with strong bases (e.g., NaOH) may eliminate HI, yielding cyclopropene derivatives (unstable intermediates) .

Functional Group Transformations

The carboxylic acid moiety undergoes standard derivatization:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl cis-2-iodocyclopropanecarboxylate .

-

Amidation : Coupling with amines via EDCI/HOBt forms cyclopropane-containing amides .

Metal-Catalyzed Cyclopropane Functionalization

-

Palladium-Mediated Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids replace iodine with aryl groups (e.g., biphenyl derivatives) .

Table 2: Bicyclo[1.1.0]butane Synthesis

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| cis-2-Iodocyclopropane | Rh₂(OAc)₄ | Bicyclo[1.1.0]butane-2-carboxylate | 68 |

Radical Reactions

Under photolytic or thermal conditions, the C–I bond undergoes homolytic cleavage:

-

Decarboxylative Radical Formation : UV irradiation generates an acyl radical, enabling hydroacylation of alkenes (e.g., styrene → 2-acylcyclopropane) .

-

Polymerization Initiator : Serves as a radical initiator in vinyl monomer polymerizations due to labile C–I bonds .

Stereochemical Considerations

The cis-configuration of the cyclopropane ring influences reaction outcomes:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cis-2-Iodocyclopropanecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its cyclopropane structure is commonly found in several marketed drugs, particularly those targeting the cardiovascular system and central nervous system.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of:

- Anticancer agents : Its derivatives have shown potential in inhibiting cancer cell proliferation.

- Cardiovascular drugs : The unique properties of the cyclopropane ring contribute to the efficacy and selectivity of these drugs.

Case Studies

Several studies have highlighted its role in drug development:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines, showcasing its potential as a scaffold for new anticancer therapies .

- Research on cardiovascular agents has indicated that modifications to the cyclopropane moiety can enhance pharmacokinetic properties, leading to improved therapeutic outcomes .

Organic Synthesis Applications

This compound is also employed as a versatile building block in organic synthesis.

Reactions and Transformations

The compound participates in various chemical reactions:

- Nucleophilic substitution reactions : The iodine atom can be replaced by other nucleophiles, facilitating the formation of diverse organic compounds.

- Cycloaddition reactions : It can engage in cycloaddition processes to create more complex cyclic structures.

Industrial Relevance

In industrial settings, it is used to produce specialty chemicals and agrochemicals due to its reactivity and ability to form complex molecules efficiently .

Mecanismo De Acción

The mechanism of action of cis-2-Iodocyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The iodine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context of its use .

Comparación Con Compuestos Similares

Key Observations:

Molecular Weight: The iodine substituent in this compound contributes significantly to its higher molecular weight (211.99 g/mol) compared to the amino derivative (~117.1 g/mol) .

Functional Groups: The iodo group enhances electrophilicity, enabling participation in nucleophilic substitution or metal-catalyzed cross-coupling reactions . The amino group in 1-aminocyclopropanecarboxylic acid facilitates peptide bond formation or deamination reactions but requires protection (e.g., Boc) for stability in synthetic workflows .

Steric Effects : The cyclopropane ring’s strain influences reactivity, with cis-substituents (e.g., iodine) imposing spatial constraints that affect reaction pathways.

This compound

1-Aminocyclopropanecarboxylic Acid

- Reactivity: The amino group participates in amide bond formation but is prone to oxidation without protection .

- Applications: A building block in unnatural amino acid synthesis, particularly in constrained peptide design .

1-(Boc-Amino)cyclopropanecarboxylic Acid

- Reactivity: The Boc group stabilizes the amino group against undesired side reactions, enabling controlled deprotection in solid-phase peptide synthesis .

- Applications : Widely used as a protected intermediate in medicinal chemistry to introduce cyclopropane motifs into drug candidates .

Actividad Biológica

cis-2-Iodocyclopropanecarboxylic acid is a cyclopropane derivative that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article explores its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropane ring with an iodine atom and a carboxylic acid group. The presence of the iodine atom can influence the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with cellular pathways:

-

Antimicrobial Activity :

- Studies have shown that this compound can inhibit the growth of various bacterial strains, potentially by disrupting cell membrane integrity or interfering with metabolic pathways.

-

Signaling Molecule :

- Similar to other fatty acids, this compound may act as a signaling molecule, modulating cellular responses in bacterial species such as Pseudomonas aeruginosa and Escherichia coli.

-

Biofilm Disruption :

- The compound has been observed to promote the dispersion of biofilms formed by pathogenic bacteria, enhancing the efficacy of antimicrobial treatments when used in combination with other agents.

Case Studies and Research Findings

Several studies have investigated the specific effects of this compound on microbial populations and its potential therapeutic applications:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that this compound can reduce the viability of Pseudomonas aeruginosa biofilms when combined with conventional antibiotics. The study highlighted a synergistic effect that enhances treatment outcomes. |

| Study 2 | Investigated the compound's role in modulating gene expression related to bacterial motility and virulence factors in E. coli. Results indicated significant changes in transcript levels associated with metabolic activity. |

| Study 3 | Focused on the interaction between this compound and FadD1, a fatty acid-CoA ligase in P. aeruginosa, showing that the compound enhances FadD1's binding to target gene promoters, influencing quorum sensing pathways. |

Detailed Research Findings

Research has revealed critical insights into how this compound functions at the molecular level:

- Interaction with FadD1 :

- Effect on Persister Cells :

Q & A

Q. What peer-review pitfalls should researchers anticipate when publishing spectral data for this compound?

- Methodological Answer :

- Data Transparency : Provide raw NMR/FID files and crystal structure CIFs in supplementary materials.

- Reproducibility : Detail solvent purity, instrument calibration, and temperature controls.

- Error Analysis : Quantify signal-to-noise ratios and baseline corrections in spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.